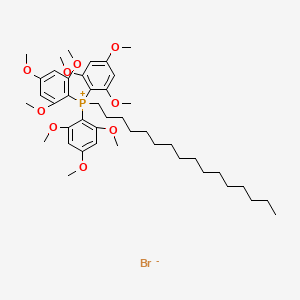
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide is a complex organophosphorus compound known for its strong Lewis basic properties. This compound is particularly notable for its applications in catalysis and organic synthesis due to its ability to act as a ligand in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide typically involves the reaction of hexadecyl bromide with tris(2,4,6-trimethoxyphenyl)phosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts .
科学的研究の応用
Phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide has a wide range of applications in scientific research:
作用機序
The mechanism by which phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide exerts its effects is primarily through its role as a Lewis base. It can donate electron pairs to electrophiles, facilitating various chemical reactions. The molecular targets include electrophilic centers in organic molecules, and the pathways involved often include nucleophilic addition and substitution reactions .
類似化合物との比較
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Similar in structure but lacks the hexadecyl group.
Triphenylphosphine: A widely used ligand in catalysis but less sterically hindered compared to phosphonium, hexadecyltris(2,4,6-trimethoxyphenyl)-, bromide
Uniqueness
This compound is unique due to its combination of a bulky hexadecyl group and three 2,4,6-trimethoxyphenyl groups. This structure provides both steric hindrance and strong electron-donating properties, making it highly effective in catalysis and other applications .
特性
CAS番号 |
78150-05-7 |
|---|---|
分子式 |
C43H66BrO9P |
分子量 |
837.9 g/mol |
IUPAC名 |
hexadecyl-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide |
InChI |
InChI=1S/C43H66O9P.BrH/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-53(41-35(47-5)26-32(44-2)27-36(41)48-6,42-37(49-7)28-33(45-3)29-38(42)50-8)43-39(51-9)30-34(46-4)31-40(43)52-10;/h26-31H,11-25H2,1-10H3;1H/q+1;/p-1 |
InChIキー |
OZXZNHOXQVGXBH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
正規SMILES |
CCCCCCCCCCCCCCCC[P+](C1=C(C=C(C=C1OC)OC)OC)(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC.[Br-] |
同義語 |
cetyl tri-(2,4,6-trimethoxyphenyl)phosphonium bromide metobrin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















